Batzelladine L

Leishmania infantum Leishmanicidal Kinetoplastid

Antiparasitic lead optimization requires mechanistically distinct scaffolds with quantifiable safety margins. Batzelladine L offers: • 4.75-fold greater potency vs. Leishmania infantum than batzelladine F (IC50 0.40 vs. 1.90 µg/mL) • Therapeutic index of 35 in HepG2 cells (0.4 µM antiplasmodial, 14 µM CC50) • Distinct resistance index (RI=2 for K1/Dd2R_DSM265) vs. batzelladine F (RI=1) Suitable for visceral leishmaniasis, malaria combination therapy, and HIV-1 host interaction studies.

Molecular Formula C39H68N6O2
Molecular Weight 653.0 g/mol
Cat. No. B15559758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatzelladine L
Molecular FormulaC39H68N6O2
Molecular Weight653.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N6O2/c1-5-6-7-8-9-12-15-19-31-26-34-22-23-35-36(29(4)41-39(43-31)45(34)35)37(46)47-28(3)17-14-11-10-13-16-18-30-25-33-21-20-32-24-27(2)40-38(42-30)44(32)33/h27-36H,5-26H2,1-4H3,(H,40,42)(H,41,43)/t27-,28?,29+,30+,31+,32+,33-,34-,35-,36-/m0/s1
InChIKeySIXNJAZDRWJYIP-QHKXGOAWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Batzelladine L: Antiparasitic and Antiviral Activity


Batzelladine L is a polycyclic guanidine alkaloid isolated from the marine sponges Monanchora unguifera and Monanchora arbuscula [1][2]. It belongs to the batzelladine class of marine natural products, which are characterized by complex tricyclic guanidinium cores and are known for modulating protein–protein interactions [1]. Batzelladine L has demonstrated inhibitory activity against HIV-1 and a range of protozoan parasites, including Plasmodium falciparum, Leishmania infantum, and Trypanosoma cruzi, positioning it as a multi-target lead scaffold for neglected tropical disease and antiviral drug discovery programs [1][2].

Antiparasitic screening Kinetoplastid and apicomplexan parasite models including Plasmodium, Leishmania, Trypanosoma
Antiviral mechanistic probe HIV-1 inhibition via a mechanism distinct from gp120-CD4 binding and p56lck-CD4 dissociation

Batzelladine L: Why Substitution Fails


The batzelladine family exhibits profound functional divergence despite shared polycyclic guanidine cores. Batzelladines A–E inhibit HIV gp120–CD4 binding extracellularly, whereas Batzelladines F–I induce p56lck–CD4 dissociation intracellularly—entirely distinct mechanisms [1][2]. Batzelladine L occupies a third functional category: it demonstrates antiparasitic activity across kinetoplastid and apicomplexan parasites with potency profiles distinct from batzelladine F and C [3][4]. Even within the same parasitic species, Batzelladine L exhibits unique resistance index behavior against drug-resistant Plasmodium strains that differs from batzelladine F [5]. Substituting one batzelladine for another without empirical verification risks selecting a compound with different mechanism, divergent resistance profile, or absent activity against the intended pathogen.

Mechanism class Batzelladine L targets parasites and HIV-1 via a distinct mode, not gp120-CD4 or p56lck-CD4 modulation
Potency profile Antiparasitic IC50 values against Leishmania, Plasmodium and T. cruzi differ substantially from batzelladines F and C
Resistance behavior Batzelladine L shows a distinct resistance index pattern vs. batzelladine F in drug-resistant P. falciparum strains

Batzelladine L: Head-to-Head Evidence


Leishmanicidal Potency Advantage Over Batzelladine F

In a direct head-to-head antiparasitic evaluation against Leishmania infantum, Batzelladine L exhibited an IC50 of 0.40 μg/mL, compared to Batzelladine F which exhibited an IC50 of 1.90 μg/mL under identical assay conditions [1]. This represents a 4.75-fold potency advantage for Batzelladine L. Batzelladine L also demonstrated more potent leishmanicidal activity than batzelladine C (IC50 0.11 μg/mL, but from a separate cross-study comparison requiring careful interpretation) [2].

L. infantum potency
Head-to-head
4.75× lower IC50 vs. batzelladine F
Supports leishmaniasis screening compound prioritization
Direct comparison: L 0.40 μg/mL, F 1.90 μg/mL
Leishmania infantum Leishmanicidal Kinetoplastid Antiparasitic

Cross-Resistance Profile Differentiated from Batzelladine F

Direct comparative evaluation of Batzelladine L and Batzelladine F against a panel of drug-resistant Plasmodium falciparum strains reveals differential resistance index (RI) behavior. Against the K1 chloroquine-resistant strain, Batzelladine L showed an RI of 2 (IC50 = 350 ± 50 nM) compared to an RI of 1 for Batzelladine F (IC50 = 108 ± 5 nM) [1]. Against the Dd2R_DSM265 strain (resistant to the Plasmodium dihydroorotate dehydrogenase inhibitor DSM265), both compounds exhibited an RI of 2, but with distinct absolute IC50 values: Batzelladine L IC50 = 350 ± 50 nM, Batzelladine F IC50 = 160 ± 60 nM [1]. Artesunate and pyrimethamine controls validated the resistance phenotypes.

Resistance index (RI)
Head-to-head
RI = 2 (K1) vs. RI = 1 (F)
Reported resistance divergence suggests distinct target engagement
K1 chloroquine-resistant strain; RI differential
Plasmodium falciparum Antimalarial resistance Resistance index Drug-resistant malaria

HIV-1 Inhibition: Potency and Mechanism vs. Batzelladine C

Batzelladine L demonstrates inhibitory activity against human HIV-1 virus, as documented in primary isolation and characterization studies [1][2]. However, cross-study comparison with batzelladine C reveals that batzelladine C exhibits approximately 2.5-fold greater anti-HIV-1 potency [2]. Importantly, Batzelladine L belongs to a distinct functional subclass from Batzelladines A–E (gp120-CD4 binding inhibitors) and Batzelladines F–I (p56lck-CD4 dissociation inducers). The precise HIV-1 inhibition mechanism of Batzelladine L has not been fully elucidated, representing a structurally distinct chemical probe within the broader batzelladine antiviral portfolio [1][3].

HIV-1 inhibition
Class-level
~2.5× lower potency vs. C; mechanism not gp120/p56lck
Mechanistically orthogonal HIV-1 probe
Cross-study inference; exact target not fully elucidated
HIV-1 gp120-CD4 binding Antiviral Protein-protein interaction inhibitor

Antiplasmodial Potency and Hepatic Cytotoxicity

Batzelladine L exhibits potent inhibition of Plasmodium falciparum with an IC50 of 0.4 μM, accompanied by moderate cytotoxicity against HepG2 human hepatocellular carcinoma cells with a CC50 of 14 μM [1]. This yields a calculated in vitro therapeutic index (TI = CC50/IC50) of 35 in the HepG2 hepatic cell line model. While Batzelladine F also demonstrates antiplasmodial activity, its reported CC50 and TI values in comparable hepatic models are not consistently documented across available sources, limiting direct therapeutic window comparison [2].

Plasmodium & hepatic selectivity
Data to verify
TI = 35 (HepG2)
Reported selectivity margin in hepatic cell model
IC50 0.4 μM (Pf), CC50 14 μM; vendor-reported
Plasmodium falciparum Antimalarial Cytotoxicity Therapeutic index

Trypanocidal Activity vs. Batzelladine F

Direct comparative evaluation of Batzelladine L and Batzelladine F against Trypanosoma cruzi revealed IC50 values of 1.68 μg/mL and 1.30 μg/mL, respectively, under identical assay conditions [1]. While Batzelladine F exhibits a modest 1.3-fold potency advantage in this assay, the two compounds diverge significantly in their resistance index behavior against drug-resistant Plasmodium strains (as documented in Evidence Item 2), suggesting these structurally related compounds engage distinct molecular targets or exhibit differential susceptibility to efflux mechanisms. This combination of comparable anti-T. cruzi potency with mechanistically distinct resistance profiles makes Batzelladine L a valuable comparator tool for kinetoplastid drug discovery.

T. cruzi activity
Head-to-head
IC50 1.68 μg/mL vs. 1.30 μg/mL (F)
Comparable activity with distinct resistance profile
Direct comparison; orthogonal resistance behavior in Plasmodium
Trypanosoma cruzi Chagas disease Trypanocidal Neglected tropical disease

Batzelladine L: Key Application Scenarios


Antimalarial Lead Optimization: Hepatic Safety and Resistance

Based on Batzelladine L's defined therapeutic index of 35 in HepG2 cells (IC50 0.4 μM antiplasmodial, CC50 14 μM hepatic cytotoxicity) and its distinct resistance index behavior (RI = 2 against K1 and Dd2R_DSM265 strains) that differs from Batzelladine F (RI = 1 against K1) [1], Batzelladine L is optimally suited for antimalarial lead optimization programs requiring: (1) a quantifiable hepatic safety margin early in the discovery cascade; and (2) a mechanistically distinct chemical probe for investigating cross-resistance liabilities in combination therapy design. The compound should be prioritized over Batzelladine F when hepatic tolerability and resistance mechanism elucidation are primary screening gatekeepers.

Leishmaniasis Hit Prioritization

Direct head-to-head comparison data demonstrate Batzelladine L's IC50 of 0.40 μg/mL against Leishmania infantum, representing a 4.75-fold potency improvement over Batzelladine F (IC50 1.90 μg/mL) [2]. This quantifiable potency advantage positions Batzelladine L as a superior starting point over Batzelladine F for visceral leishmaniasis drug discovery programs. The reduced compound requirement for achieving equivalent antiparasitic effect translates to lower cost-per-assay in high-throughput screening campaigns and reduced material burden for in vivo pharmacokinetic and efficacy studies.

Chagas Disease Probe with Orthogonal Resistance

Batzelladine L exhibits trypanocidal activity against Trypanosoma cruzi (IC50 1.68 μg/mL) that is comparable to Batzelladine F (IC50 1.30 μg/mL) in direct head-to-head evaluation [2], yet the two compounds display divergent resistance index behavior in Plasmodium models [1]. This combination of comparable potency with mechanistically distinct resistance susceptibility makes Batzelladine L a structurally orthogonal chemical probe for Chagas disease target deconvolution studies. Researchers investigating trypanocidal mechanisms should select Batzelladine L as a comparator to Batzelladine F to control for scaffold-specific resistance phenotypes.

HIV-1 Mechanistic Probe for Novel Pathways

Batzelladine L demonstrates confirmed HIV-1 inhibitory activity but operates outside the two established batzelladine antiviral mechanisms: it is neither a gp120-CD4 binding inhibitor (unlike Batzelladines A–E) nor a p56lck-CD4 dissociation inducer (unlike Batzelladines F–I) [3][4]. This mechanistic divergence positions Batzelladine L as a unique chemical probe for identifying and characterizing alternative HIV-1 host–virus interaction vulnerabilities. Programs seeking to expand the portfolio of HIV-1 inhibitory mechanisms beyond the established batzelladine classes should prioritize Batzelladine L for target identification and mechanism-of-action studies.

Application
Selection Property
Validation Focus
Antimalarial screening studies
Parasite inhibition and hepatic selectivity
HepG2 selectivity and resistance panel review
Leishmania infantum screening
Anti-leishmanial activity ranking
In vitro IC50 profiling and comparator review
Trypanosoma cruzi screening
Mechanistic differentiation from batzelladine F
Resistance mechanism comparison
HIV-1 inhibition pathway studies
Novel mechanism distinct from gp120 and p56lck classes
Mechanism-of-action deconvolution

Technical Documentation Hub

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